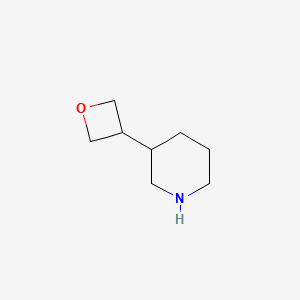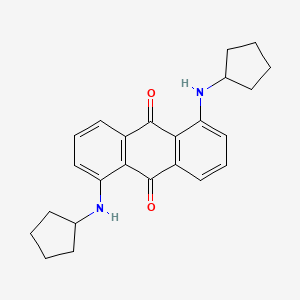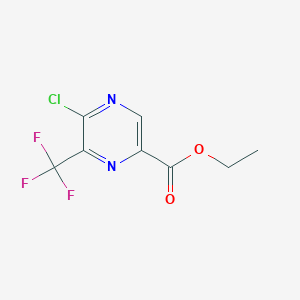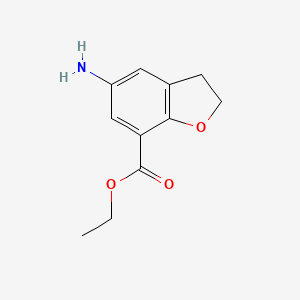
8-Hydroxyquinoline-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hydroxyquinoline-2-carbohydrazide is a derivative of 8-hydroxyquinoline, a compound known for its broad range of biological activities. This compound is characterized by the presence of a hydroxy group at the 8th position of the quinoline ring and a carbohydrazide group at the 2nd position. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinoline-2-carbohydrazide typically involves the reaction of 8-hydroxyquinoline-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures.
化学反应分析
Types of Reactions: 8-Hydroxyquinoline-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydroxy and carbohydrazide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives, hydrazine derivatives, and substituted quinoline compounds.
科学研究应用
8-Hydroxyquinoline-2-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including anticancer and neuroprotective effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 8-hydroxyquinoline-2-carbohydrazide involves its ability to chelate metal ions, which is crucial for its biological activity. The compound can form stable complexes with metal ions, disrupting their normal biological functions. This chelation ability is particularly important in its antimicrobial and anticancer activities, where it interferes with metal-dependent enzymes and processes.
相似化合物的比较
8-Hydroxyquinoline: The parent compound, known for its metal-chelating properties and broad biological activities.
8-Hydroxyquinoline-5-sulfonic acid: A derivative with enhanced water solubility and similar biological activities.
8-Hydroxyquinoline-2-carboxylic acid: Another derivative with similar chelating properties but different biological applications.
Uniqueness: 8-Hydroxyquinoline-2-carbohydrazide is unique due to the presence of the carbohydrazide group, which enhances its ability to form stable complexes with metal ions. This structural feature distinguishes it from other 8-hydroxyquinoline derivatives and contributes to its diverse range of applications in scientific research and industry.
属性
分子式 |
C10H9N3O2 |
|---|---|
分子量 |
203.20 g/mol |
IUPAC 名称 |
8-hydroxyquinoline-2-carbohydrazide |
InChI |
InChI=1S/C10H9N3O2/c11-13-10(15)7-5-4-6-2-1-3-8(14)9(6)12-7/h1-5,14H,11H2,(H,13,15) |
InChI 键 |
VDPCUEHRDPFTMZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Phenyl[1,2,4]triazolo[1,5-c]pyrimidine-7,8-diamine](/img/structure/B13127543.png)








![2,6,9-Triaza-spiro[3.6]decane-6,9-dicarboxylicacidbenzylestertert-butylester](/img/structure/B13127608.png)
![9,10-Anthracenedione, 1,5-bis[(4-hydroxybutyl)amino]-](/img/structure/B13127616.png)
![6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B13127632.png)

